molecular formula C9H13Na B14637107 sodium;5-tert-butylcyclopenta-1,3-diene CAS No. 55562-84-0

sodium;5-tert-butylcyclopenta-1,3-diene

Cat. No.: B14637107
CAS No.: 55562-84-0
M. Wt: 144.19 g/mol
InChI Key: PTXBSBZLIGYRBF-UHFFFAOYSA-N
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Description

Sodium 5-tert-butylcyclopenta-1,3-diene (commonly referred to as sodium t-butylcyclopentadienide) is an organometallic compound with the molecular formula C₉H₁₃Na (derived from deprotonation of 5-tert-butylcyclopenta-1,3-diene) . It is a sodium salt of the cyclopentadienyl ligand substituted with a bulky tert-butyl group. This compound serves as a critical precursor in synthesizing metal complexes, particularly in coordination chemistry and catalysis. The tert-butyl substituent introduces steric bulk, influencing the ligand’s electronic properties and coordination behavior .

Structurally, the tert-butyl group (-C(CH₃)₃) is attached to the cyclopentadienyl ring, enhancing the ligand’s stability and altering its reactivity compared to unsubstituted cyclopentadienides. The sodium ion (Na⁺) balances the negative charge on the deprotonated cyclopentadienyl ring, making the compound highly reactive in polar solvents .

Properties

CAS No.

55562-84-0

Molecular Formula

C9H13Na

Molecular Weight

144.19 g/mol

IUPAC Name

sodium;5-tert-butylcyclopenta-1,3-diene

InChI

InChI=1S/C9H13.Na/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1

InChI Key

PTXBSBZLIGYRBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[C-]1C=CC=C1.[Na+]

Origin of Product

United States

Preparation Methods

Alkylation with tert-⁠Butyl Bromide

The precursor 5-⁠tert-⁠butylcyclopenta-⁠1,³-⁠diene is synthesized via Friedel-⁠Crafts alkylation of cyclopentadiene with tert-⁠butyl bromide under phase-⁠transfer conditions (PTC). Key steps include:

  • Reagents : Cyclopentadiene, tert-⁠butyl bromide, tetrabutylammonium bromide (TBAB), aqueous NaOH.
  • Conditions : 0–25°C, 12–24 hours.
  • Yield : 60–75% (crude) after distillation1.

Deprotonation Using Sodium Hydride

The alkylated product is deprotonated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF):

  • Reagents : 5-⁠tert-⁠butylcyclopenta-⁠1,³-⁠diene, NaH (1.1 equiv).
  • Conditions : 0°C, 2 hours under nitrogen2.
  • Yield : >90% (isolated as a yellow solid).

Alternative Deprotonation Agents

  • Sodium Metal : Direct reaction with sodium in toluene at 80°C for 6 hours yields the sodium salt3.
  • Sodamide (NaNH₂) : In liquid ammonia, NaNH₂ deprotonates tert-⁠butylcyclopentadiene at −33°C, yielding the sodium salt after solvent removal4.

Direct Reaction with Metallic Sodium

In Liquid Ammonia with Ferric Nitrate Catalyst

A one-⁠pot method involves dissolving sodium in liquid ammonia with catalytic ferric nitrate, followed by addition of tert-⁠butylcyclopentadiene5:

  • Reagents : Sodium, tert-⁠butylcyclopentadiene, Fe(NO₃)₃·9H₂O.
  • Conditions : −35°C, 2 hours.
  • Yield : 85–90% (after workup).

In Tetrahydrofuran or Toluene

Metallic sodium reacts with tert-⁠butylcyclopentadiene in THF or toluene under reflux6:

  • Reagents : Sodium sand, tert-⁠butylcyclopentadiene.
  • Conditions : 80°C (toluene) or 66°C (THF), 4–6 hours.
  • Yield : 70–80%.

Use of Sodium tert-⁠Butoxide as a Base

Sodium tert-⁠butoxide, generated in situ from tert-⁠butyl alcohol and sodium, deprotonates tert-⁠butylcyclopentadiene in a refluxing hydrocarbon solvent7:

  • Reagents : tert-⁠Butyl alcohol, sodium, tert-⁠butylcyclopentadiene.
  • Conditions : 130–140°C (toluene), 3 hours.
  • Yield : 65–75%.

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
NaH Deprotonation8 0°C, THF, 2h >90 High purity, scalable Requires anhydrous conditions
Na in Liquid NH₃9 −35°C, Fe(NO₃)₃ catalyst 85–90 Fast reaction, high yield Handling liquid ammonia
Sodium tert-⁠Butoxide10 130°C, toluene, 3h 65–75 Avoids strong bases Moderate yield, high temperature
Sodamide (NaNH₂)11 −33°C, liquid NH₃ 80–85 Compatible with sensitive substrates Requires cryogenic conditions
  • CN109678663A (Preparation of sodium tert-⁠butoxide). 

  • CN109678663A (Preparation of sodium tert-⁠butoxide). 

  • US3108128A (Tertiary alkyl ferrocenes). 

  • US3108128A (Tertiary alkyl ferrocenes). 

  • US3108128A (Tertiary alkyl ferrocenes). 

  • US2848506A (Preparation of cyclopentadienylsodium). 

  • US2848506A (Preparation of cyclopentadienylsodium). 

  • US2848506A (Preparation of cyclopentadienylsodium). 

  • Wikipedia, "Di-⁠tert-⁠butylcyclopentadiene" (2024). 

  • Wikipedia, "Di-⁠tert-⁠butylcyclopentadiene" (2024). 

  • Wikipedia, "Di-⁠tert-⁠butylcyclopentadiene" (2024). 

Chemical Reactions Analysis

Types of Reactions

Sodium;5-tert-butylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl complexes.

    Reduction: Reduction reactions can lead to the formation of reduced cyclopentadienyl derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield cyclopentadienyl complexes, while substitution reactions can introduce new functional groups onto the cyclopentadiene ring .

Mechanism of Action

The mechanism by which sodium;5-tert-butylcyclopenta-1,3-diene exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles and chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The tert-butyl substituent distinguishes sodium 5-tert-butylcyclopentadienide from related cyclopentadienyl derivatives. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Substituent Electronic Effects Steric Effects
Sodium cyclopentadienide C₅H₅Na 88.08 g/mol None High electron density on ring Minimal steric hindrance
Sodium n-butylcyclopentadienide C₉H₁₃Na 144.19 g/mol n-Butyl (-C₄H₉) Electron-donating alkyl group Moderate steric bulk
Sodium 5-tert-butylcyclopentadienide C₉H₁₃Na 144.19 g/mol tert-Butyl (-C(CH₃)₃) Strong electron donation; stabilizes negative charge High steric bulk; hinders coordination
tert-Butylferrocene C₁₄H₁₈Fe 242.14 g/mol tert-Butyl on Fe complex Stabilizes metal center; modifies redox properties Bulky substituent affects crystal packing

Key Findings :

  • The tert-butyl group in sodium 5-tert-butylcyclopentadienide increases steric hindrance, reducing the likelihood of η⁵ coordination to metals compared to unsubstituted sodium cyclopentadienide .
  • Electronic calculations on similar cyclopentadienyl-metal complexes (e.g., irontricarbonyl derivatives) show that alkyl substituents like tert-butyl lower the HOMO-LUMO gap, enhancing electron transfer in catalytic applications .
Physical and Chemical Properties
Property Sodium 5-tert-butylcyclopentadienide Sodium Cyclopentadienide tert-Butylferrocene 5-Butylcyclopenta-1,3-diene
Boiling Point N/A (typically used in solution) Sublimes at ~200°C 96°C (1 mmHg) 164–167°C
Solubility Soluble in THF, ethers Soluble in polar aprotic solvents Insoluble in water Low water solubility
Stability Air-sensitive Highly reactive Stable but air-sensitive Polymerizes upon heating

Key Findings :

  • Sodium 5-tert-butylcyclopentadienide’s solubility in ethers contrasts with tert-butylferrocene’s insolubility in water, reflecting differences in ionic vs. organometallic bonding .
  • The tert-butyl group enhances thermal stability compared to unsubstituted cyclopentadiene derivatives, which polymerize readily .

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